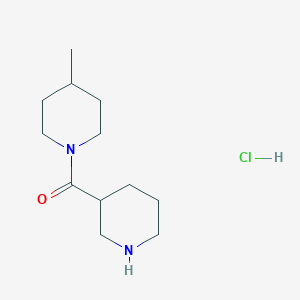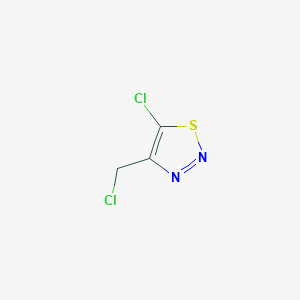
2,5-Diacetoxytoluene
Overview
Description
2,5-Diacetoxytoluene, also known as methylhydroquinone diacetate, is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . It is a derivative of toluene, where two hydroxyl groups are acetylated. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diacetoxytoluene can be synthesized through the acetylation of 2,5-dihydroxytoluene. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of acetic anhydride to a solution of 2,5-dihydroxytoluene in the presence of a catalyst. The reaction mixture is then heated to promote the acetylation reaction. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2,5-dihydroxytoluene using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Quinones such as 2,5-diacetoxy-1,4-benzoquinone.
Reduction: 2,5-Dihydroxytoluene.
Substitution: Nitro derivatives such as 2,5-diacetoxy-3-nitrotoluene.
Scientific Research Applications
2,5-Diacetoxytoluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed acetylation and deacetylation reactions.
Medicine: It serves as a precursor in the synthesis of drugs that require acetylated aromatic compounds.
Mechanism of Action
The mechanism of action of 2,5-diacetoxytoluene primarily involves its ability to undergo acetylation and deacetylation reactions. These reactions are catalyzed by enzymes such as acetyltransferases and deacetylases. The compound can act as a substrate for these enzymes, leading to the formation of acetylated or deacetylated products. These reactions play a crucial role in various biochemical pathways, including the regulation of gene expression and protein function .
Comparison with Similar Compounds
2,4-Diacetoxytoluene: Similar to 2,5-diacetoxytoluene but with acetyl groups at the 2 and 4 positions.
2,6-Diacetoxytoluene: Acetyl groups are located at the 2 and 6 positions.
2,5-Dihydroxytoluene: The non-acetylated form of this compound.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical properties compared to its isomers. The position of the acetyl groups influences the compound’s reactivity and its ability to participate in various chemical reactions. This makes this compound a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(4-acetyloxy-3-methylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZVIVNLNXNLAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400448 | |
| Record name | 2,5-Diacetoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717-27-1 | |
| Record name | 2,5-Diacetoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)
